Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate
Overview
Description
Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is a chemical compound that has garnered attention due to its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring attached to an ethyl ester group through an amino propanoate linkage.
Mechanism of Action
Target of Action
Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is a heterocyclic compound It’s known to be an important intermediate in the synthesis of dabigatran etexilate , a well-known thrombin inhibitor used to treat thromboses and cardiovascular diseases .
Mode of Action
Given its role as an intermediate in the synthesis of dabigatran etexilate , it may share similar biochemical interactions. Dabigatran etexilate acts as a direct inhibitor of thrombin, preventing the formation of blood clots .
Biochemical Pathways
As an intermediate in the synthesis of dabigatran etexilate , it may influence the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .
Result of Action
It’s known to be an important intermediate in the synthesis of dabigatran etexilate , which has antithrombotic properties .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may have anti-cancer activity against human gastric cancer cell lines SGC-790, MKN-4, and MKN45
Molecular Mechanism
It’s known that the benzene ring in the compound is twisted with respect to the pyridine ring This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The process is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with organic solvents and recrystallized to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves precise control of reaction conditions, including temperature, pressure, and solvent composition, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential as a thrombin inhibitor and its role in anticoagulant therapies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-pyridylamino)propanoate: An intermediate used in the synthesis of Dabigatran etexilate, a thrombin inhibitor.
N-(pyridin-2-yl)amides: Compounds with similar structural features and biological activities.
Benzimidazole derivatives: Compounds with a benzimidazole ring system that exhibit similar pharmacological properties.
Uniqueness
Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is unique due to its specific structural arrangement, which allows it to interact with a wide range of molecular targets
Properties
IUPAC Name |
ethyl 3-(pyridin-2-ylmethylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)6-8-12-9-10-5-3-4-7-13-10/h3-5,7,12H,2,6,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSMDZNEESALEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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